2-Bromo-5-(trifluoromethyl)pyridine 1-oxide
Description
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide is a halogenated pyridine derivative featuring a bromine substituent at the 2-position, a trifluoromethyl group at the 5-position, and an N-oxide functional group. This compound is synthesized via oxidation of 2-bromo-5-(trifluoromethyl)pyridine using hydrogen peroxide (H₂O₂) in a trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) mixture. The reaction proceeds under reflux conditions, yielding the N-oxide derivative .
The N-oxide group significantly alters the compound’s electronic properties, enhancing its reactivity in substitution and metal-binding reactions. This makes it valuable in pharmaceutical and agrochemical research, particularly as a precursor for cross-coupling reactions and metal-coordinated pharmacophores .
Properties
IUPAC Name |
2-bromo-1-oxido-5-(trifluoromethyl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDPJNHUHLMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(F)(F)F)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine 1-oxide typically involves the bromination of 5-(trifluoromethyl)pyridine followed by oxidation. One common method includes the use of bromine and a suitable oxidizing agent under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be further oxidized or reduced depending on the reagents and conditions used.
Palladium-Catalyzed Reactions: It is a substrate in palladium-catalyzed α-arylation of Refomatsky reagents.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecules that require specific functional groups.
Key Reactions :
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.
- Palladium-Catalyzed Reactions : It can be used in palladium-catalyzed α-arylation reactions, which are crucial in forming carbon-carbon bonds.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is explored for its potential to develop pharmaceuticals. The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate biological membranes and interact with molecular targets.
Applications :
- Pharmaceutical Development : It is utilized in synthesizing biologically active compounds aimed at treating various diseases, including cancer and inflammatory conditions.
- Biological Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties through modulation of specific biochemical pathways.
Material Science
The compound is also investigated for its applications in material science, particularly in developing fine chemicals and advanced materials with tailored properties.
Case Studies and Research Findings
- Oxidative Stress Response : Research indicates that compounds similar to this compound can modulate enzyme activities related to oxidative stress, suggesting potential therapeutic benefits in oxidative damage-related diseases.
- Cancer Therapeutics : In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines by activating caspases, highlighting their potential as anticancer agents.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers in preclinical models, indicating the potential for developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridine 1-oxide involves its reactivity as an electrophile due to the presence of the bromine atom and the electron-withdrawing trifluoromethyl group. These features make it a suitable substrate for various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key properties of 2-bromo-5-(trifluoromethyl)pyridine 1-oxide and structurally related compounds:
Key Observations:
- N-Oxide vs. Parent Compound: The N-oxide derivative (242.00 g/mol) has a higher molecular weight than its parent (225.99 g/mol) due to the added oxygen atom.
- Positional Isomers : Bromine placement (e.g., 2- vs. 3-bromo isomers) impacts reactivity. For example, 2-bromo derivatives are more reactive in cross-couplings due to proximity to directing groups like CF₃ .
Comparative Stability and Handling
- Storage : The parent compound (2-bromo-5-(trifluoromethyl)pyridine) requires refrigeration (0°C–6°C), whereas the N-oxide’s storage conditions are unspecified, suggesting greater stability at room temperature .
Biological Activity
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including antimicrobial and antiviral research.
Synthesis of this compound
The compound can be synthesized through various methods, including reductive homocoupling. One notable method involves the use of palladium acetate as a catalyst, allowing for the formation of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine from 2-bromo-5-(trifluoromethyl)pyridine under controlled temperature conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound exhibits significant activity against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL |
| P. aeruginosa | 128 µg/mL |
| C. albicans | 16 µg/mL |
Antiviral Activity
The compound has also been evaluated for antiviral activity, particularly in the context of the COVID-19 pandemic. Research indicates that derivatives of pyridine can inhibit viral replication effectively. For example, certain pyridine compounds have demonstrated potent inhibitory effects against the SARS-CoV-2 virus with IC50 values in the nanomolar range .
Case Study 1: Antibacterial Efficacy
In a study examining various trifluoromethylpyridines, it was found that compounds similar to 2-Bromo-5-(trifluoromethyl)pyridine exhibited lower EC50 values against R. solanacearum, indicating strong antibacterial activity compared to commercial standards like thiodiazole copper .
Table 2: Comparison of EC50 Values Against R. solanacearum
| Compound | EC50 (mg/L) |
|---|---|
| Thiodiazole Copper | 87 |
| Bismerthiazol | 124 |
| This compound | 40 - 78 |
Case Study 2: Antiviral Potential
In another investigation focused on antiviral agents, compounds derived from pyridine structures were tested against various influenza strains. The results indicated that some derivatives had a significant effect on viral load reduction in infected models, demonstrating their potential as therapeutic agents against viral infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-5-(trifluoromethyl)pyridine 1-oxide, and how can purity be ensured?
- Methodology : The compound is synthesized via bromination of 5-(trifluoromethyl)pyridine using brominating agents (e.g., N-bromosuccinimide or Br₂) under controlled conditions. Reaction monitoring via TLC or NMR is critical. Purification typically involves recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAC) to remove unreacted starting materials and byproducts. Purity validation requires GC-MS or HPLC with a C18 column .
- Key Challenges : Bromine’s electrophilicity may lead to over-bromination; temperature control (40–60°C) and stoichiometric ratios must be optimized to suppress side reactions.
Q. How can the structural and electronic properties of this compound be characterized?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent positions (e.g., deshielding of pyridine protons due to electron-withdrawing CF₃ and Br groups).
- X-ray crystallography : Resolves crystal packing and confirms the N-oxide moiety’s geometry .
- Computational analysis : DFT calculations (e.g., Gaussian) predict electron density distribution, aiding in understanding reactivity (e.g., Br’s leaving-group propensity) .
Q. What safety protocols are essential for handling this compound in the lab?
- Guidelines :
- Use N95 masks, nitrile gloves, and safety goggles to prevent inhalation/skin contact (similar to hazards reported for pyridine N-oxides) .
- Work in a fume hood; avoid sparks/open flames due to potential combustible dust (flash point ~113°C, analogous to chlorinated pyridines) .
- Store in airtight containers at ambient temperature, away from reducing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
